molecular formula C22H25N3O3S B2649708 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898464-80-7

9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2649708
CAS No.: 898464-80-7
M. Wt: 411.52
InChI Key: SYMXEPYWGQGSJC-UHFFFAOYSA-N
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Description

The compound 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a tetrahydropyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of phenylamine with ethylene glycol in the presence of a dehydrating agent.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation of the piperazine ring using chlorosulfonic acid.

    Construction of the Tetrahydropyridoquinoline Core: This step involves the cyclization of an appropriate precursor, such as a quinoline derivative, under acidic or basic conditions to form the tetrahydropyridoquinoline core.

    Final Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the tetrahydropyridoquinoline core using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline core can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicinal chemistry, 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs targeting neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the classical complement pathway, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one lies in its combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a versatile compound in scientific research.

Properties

IUPAC Name

7-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-21-9-8-18-16-20(15-17-5-4-10-25(21)22(17)18)29(27,28)24-13-11-23(12-14-24)19-6-2-1-3-7-19/h1-3,6-7,15-16H,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMXEPYWGQGSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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